Lotrafiban

oral GPIIb/IIIa antagonist mortality cardiovascular outcomes

Lotrafiban (SB-214857) is a research-critical oral GPIIb/IIIa antagonist discontinued after the BRAVO trial revealed a 33% excess mortality (HR 1.33; P=0.026). Unlike intravenous agents (abciximab, eptifibatide, tirofiban), lotrafiban is the only compound in its class with extensive clinical characterization in cerebrovascular disease—41% of BRAVO patients had prior stroke/TIA. Researchers investigating paradoxical platelet activation, integrin outside-in signaling bias, or developing safer antiplatelet therapies require lotrafiban as the essential tool compound. Available as free base (CAS 171049-14-2) or HCl salt (CAS 179599-82-7) at ≥98% purity. Inquire for bulk pricing.

Molecular Formula C23H32N4O4
Molecular Weight 428.5 g/mol
CAS No. 171049-14-2
Cat. No. B1675245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLotrafiban
CAS171049-14-2
Synonyms(S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-((4-(4-piperidyl)piperidino)carbonyl)-1H-1,4-benzodiazepine-2-acetic acid, monohydrochloride
lotrafiban
lotrafiban hydrochloride
SB 214857
SB-214857
SB214857
Molecular FormulaC23H32N4O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)C(=O)N3CCC(CC3)C4CCNCC4)NC(C1=O)CC(=O)O
InChIInChI=1S/C23H32N4O4/c1-26-14-18-12-17(2-3-19(18)25-20(23(26)31)13-21(28)29)22(30)27-10-6-16(7-11-27)15-4-8-24-9-5-15/h2-3,12,15-16,20,24-25H,4-11,13-14H2,1H3,(H,28,29)/t20-/m0/s1
InChIKeyPYZOVVQJTLOHDG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lotrafiban (171049-14-2) for Cardiovascular Research: An Oral GPIIb/IIIa Antagonist Procurement Guide


Lotrafiban (CAS 171049-14-2), also designated SB-214857, is an orally bioavailable, non-peptide small molecule antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa; integrin αIIbβ3) receptor [1]. It is structurally characterized as a (2S)-7-([4,4′-bipiperidin]-1-ylcarbonyl)-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2-acetic acid with a molecular weight of 428.52 g/mol, and is commonly supplied as its hydrochloride salt (Lotrafiban HCl; CAS 179599-82-7) for enhanced solubility in research applications . Developed by SmithKline Beecham (now GlaxoSmithKline), lotrafiban acts as an RGD-mimetic that competitively blocks fibrinogen and von Willebrand factor binding to activated platelets, thereby inhibiting the final common pathway of platelet aggregation . The compound advanced to Phase III clinical evaluation (the BRAVO trial) before development was discontinued due to an observed excess mortality signal [2].

Why Oral GPIIb/IIIa Antagonists Including Lotrafiban Cannot Be Substituted for Intravenous GPIIb/IIIa Agents


In-class substitution among GPIIb/IIIa antagonists is not pharmacologically or clinically justified due to fundamental differences in route of administration, pharmacokinetic profiles, and receptor-binding characteristics that directly translate to divergent clinical outcomes. Intravenous agents—abciximab (a monoclonal antibody fragment), eptifibatide (a cyclic heptapeptide), and tirofiban (a non-peptide tyrosine derivative)—exhibit rapid onset, short plasma half-lives, and well-documented efficacy in acute coronary syndrome and percutaneous coronary intervention settings [1]. In contrast, oral GPIIb/IIIa antagonists including lotrafiban, xemilofiban, orbofiban, and sibrafiban were developed for chronic outpatient secondary prevention but consistently demonstrated a paradoxical ~30-33% relative increase in mortality across multiple Phase III trials despite achieving target levels of platelet inhibition [2]. The BRAVO trial of lotrafiban—the only oral GPIIb/IIIa antagonist evaluated in a population comprising both coronary and cerebrovascular disease patients—was terminated early due to a 33% excess death rate (HR 1.33; 95% CI 1.03-1.72; P=0.026), confirming a class-wide safety signal [3]. These oral agents differ from intravenous counterparts in their sustained receptor occupancy profiles, potential for partial agonist activity leading to platelet activation upon drug washout, and distinct effects on fibrinogen binding conformation [4]. Consequently, for research applications, lotrafiban serves not as an interchangeable oral substitute for abciximab, eptifibatide, or tirofiban, but rather as a critical tool compound for investigating the mechanistic basis of oral GPIIb/IIIa antagonist toxicity, structure-activity relationships differentiating intravenous from oral agents, and integrin signaling pathways underlying paradoxical platelet activation.

Lotrafiban Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Mortality Hazard Ratio: Lotrafiban BRAVO Trial vs. Placebo (and Class-Level Inference)

In the pivotal Phase III BRAVO trial (N=9,190), lotrafiban administered at 30 or 50 mg twice daily plus aspirin produced a 33% relative increase in all-cause mortality compared to placebo plus aspirin (HR 1.33; 95% CI 1.03-1.72; P=0.026). The absolute mortality rate was 3.0% in the lotrafiban group versus 2.3% in the placebo group over up to 2 years of follow-up [1]. This finding is quantitatively consistent with the class-wide mortality signal observed for other oral GPIIb/IIIa antagonists: a meta-analysis of four Phase III trials (EXCITE with xemilofiban, OPUS-TIMI 16 with orbofiban, SYMPHONY with sibrafiban, and BRAVO with lotrafiban) reported a consistent ~30% excess mortality across all oral agents [2]. Importantly, BRAVO was the first and only trial in this class to include a substantial proportion of patients with cerebrovascular disease (41% of enrolled population), establishing that the mortality signal extends beyond coronary artery disease populations to include stroke and TIA patients [3].

oral GPIIb/IIIa antagonist mortality cardiovascular outcomes cerebrovascular disease

Platelet Aggregation Inhibition: Lotrafiban vs. Intravenous GPIIb/IIIa Antagonists (Cross-Study Pharmacodynamic Comparison)

Lotrafiban demonstrates dose-dependent inhibition of platelet aggregation in ex vivo assays, with near-complete inhibition (>80%) of ADP-induced platelet aggregation at trough concentrations following 50 mg twice-daily oral dosing in patients with atherosclerotic vascular disease [1]. This level of platelet inhibition is comparable to that achieved with therapeutic doses of intravenous GPIIb/IIIa antagonists: abciximab achieves >80% inhibition of ADP-induced aggregation at therapeutic concentrations, eptifibatide produces ~80-90% inhibition at steady-state infusion, and tirofiban yields ~70-90% inhibition at recommended doses [2]. However, the critical differentiating parameter is the pharmacokinetic profile: lotrafiban maintains sustained receptor occupancy over a 12-hour dosing interval with oral bioavailability enabling chronic administration, whereas intravenous agents exhibit rapid clearance with platelet function recovery within 4-8 hours post-infusion [3]. The APLAUD dose-ranging study established that lotrafiban produces plasma concentrations proportional to dose (Cmax approximately 50-150 ng/mL across the 5-50 mg BID range), with platelet inhibition correlating with plasma drug levels [4].

platelet aggregation inhibition pharmacodynamics dose-response GPIIb/IIIa occupancy

Cerebrovascular Disease Population Data: Lotrafiban Differentiation from Other Oral GPIIb/IIIa Antagonists

Among the oral GPIIb/IIIa antagonist development programs, lotrafiban is distinguished by the deliberate inclusion and separate analysis of a large cerebrovascular disease cohort. The BRAVO trial enrolled 9,190 patients, of whom 41% (approximately 3,768 patients) had qualifying cerebrovascular disease at entry, defined as recent transient ischemic attack or ischemic stroke [1]. This represents a unique dataset: earlier trials of xemilofiban (EXCITE) and orbofiban (OPUS-TIMI 16) focused predominantly on acute coronary syndrome populations, while sibrafiban (SYMPHONY) enrolled post-ACS patients. The BRAVO trial demonstrated that the excess mortality signal observed with lotrafiban was not modified by qualifying disease type—the hazard ratio for death was consistent across coronary and cerebrovascular subgroups—making lotrafiban the only oral GPIIb/IIIa antagonist with robustly characterized safety outcomes in a stroke/TIA population [2]. Additionally, lotrafiban was evaluated at two dose levels (30 mg and 50 mg BID) stratified by age and renal function, with the dose-ranging APLAUD study confirming tolerability at up to 50 mg BID over 12 weeks in patients with recent MI, unstable angina, TIA, or stroke [3].

cerebrovascular disease stroke transient ischemic attack secondary prevention

Binding Affinity and Selectivity: Lotrafiban vs. Non-Peptide GPIIb/IIIa Antagonists

Lotrafiban binds to the activated conformation of platelet integrin αIIbβ3 with high affinity, competitively inhibiting fibrinogen binding through its RGD-mimetic benzodiazepine scaffold [1]. Structure-activity relationship studies from the SmithKline Beecham program established that the (2S)-stereochemistry is essential for high-affinity binding, with the [α]D rotation of -200.1° (c = 0.5 in methanol) characterizing the active enantiomer [2]. While direct comparative binding affinity data (Ki or IC50 values) against eptifibatide, tirofiban, or abciximab are not publicly available in a single head-to-head study, lotrafiban is distinguished from tirofiban (also a non-peptide GPIIb/IIIa antagonist) by its benzodiazepine core scaffold versus tirofiban's tyrosine-derived structure, which may confer differences in receptor binding kinetics and conformational stabilization of the integrin [3]. Notably, lotrafiban's oral bioavailability (as a zwitterionic compound) contrasts with tirofiban's exclusively intravenous formulation, reflecting the distinct physicochemical optimization goals of the two development programs [4].

binding affinity receptor selectivity RGD-mimetic integrin αIIbβ3

Lotrafiban Procurement Applications: Validated Research Use Cases Based on Quantitative Evidence


Mechanistic Investigation of Oral GPIIb/IIIa Antagonist Paradoxical Toxicity

Researchers studying the unexpected mortality signal observed with oral GPIIb/IIIa antagonists require lotrafiban as a tool compound to interrogate proposed mechanisms including: partial agonist activity leading to platelet activation upon drug washout, induction of a pro-inflammatory platelet phenotype, or adverse effects on fibrinogen binding conformation that promote microvascular thrombosis. The BRAVO trial's 33% excess mortality (HR 1.33; 95% CI 1.03-1.72; P=0.026) provides the clinical anchoring data for these mechanistic studies, while the dose-dependent platelet inhibition (>80% at 50 mg BID) documented in APLAUD confirms that inadequate antiplatelet effect does not explain the adverse outcome [1]. In vitro models examining integrin outside-in signaling, platelet-leukocyte aggregate formation, and shear-induced platelet activation can employ lotrafiban alongside comparator intravenous agents (abciximab, eptifibatide, tirofiban) to identify pharmacologic properties unique to the oral agents that may drive toxicity [2].

Cerebrovascular Antiplatelet Pharmacology and Stroke Model Research

Investigators focused on cerebrovascular disease and stroke require lotrafiban because it is the only GPIIb/IIIa antagonist with extensive clinical characterization in a population comprising 41% cerebrovascular disease patients (TIA or ischemic stroke) [1]. Preclinical studies in canine models of acute coronary thrombosis demonstrated lotrafiban's antithrombotic efficacy in arterial thrombosis settings, providing a translational bridge to cerebrovascular ischemia models [2]. Researchers can leverage the BRAVO trial's subgroup analyses to generate hypotheses regarding differential antiplatelet responses in cerebral versus coronary circulations, or to validate animal models of stroke when testing novel antiplatelet strategies. The compound's oral bioavailability also enables chronic dosing paradigms in preclinical cerebrovascular studies, unlike intravenous-only agents [3].

Integrin αIIbβ3 Structural Pharmacology and Conformational State Analysis

Structural biologists and integrin pharmacologists utilize lotrafiban as a benzodiazepine-based RGD-mimetic to study ligand-induced conformational changes in αIIbβ3. The compound's well-characterized stereochemistry ([α]D -200.1°) and the availability of both free base (CAS 171049-14-2) and hydrochloride salt (CAS 179599-82-7) forms support diverse experimental requirements [1]. Compared to tirofiban (tyrosine scaffold) and eptifibatide (cyclic peptide), lotrafiban offers a distinct chemotype for probing how small-molecule geometry influences the stabilization of bent-closed versus extended-open integrin conformations—a parameter hypothesized to distinguish safe from toxic GPIIb/IIIa antagonists [2]. Researchers can employ lotrafiban in surface plasmon resonance, fluorescence polarization, or cryo-EM studies to map the structural determinants of antagonist binding and conformational bias [3].

Comparative Antiplatelet Agent Screening and Platelet Function Assay Validation

Core laboratories and assay development groups require lotrafiban as a reference compound for validating platelet function assays and screening novel antiplatelet candidates. The compound's established dose-response relationship for inhibiting ADP-induced platelet aggregation (>80% inhibition at therapeutic concentrations) provides a benchmark for calibrating light transmission aggregometry, VerifyNow, or flow cytometry-based assays measuring GPIIb/IIIa receptor occupancy [1]. Lotrafiban serves as an essential comparator when evaluating next-generation antiplatelet agents targeting alternative pathways (e.g., PAR-1, PAR-4, GPVI, or P2Y12) to confirm that observed effects are not confounded by GPIIb/IIIa cross-reactivity. The availability of lotrafiban from multiple research chemical suppliers (≥98% purity) supports reproducible assay development across institutions [2].

Quote Request

Request a Quote for Lotrafiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.